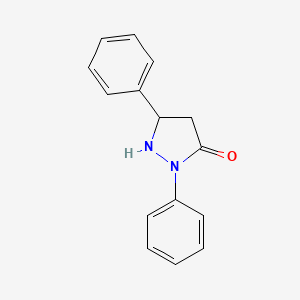

2,5-Diphenyl-3-pyrazolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14776-43-3 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2,5-diphenylpyrazolidin-3-one |

InChI |

InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |

InChI Key |

RAQBOVMWAGOKDG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,5 Diphenyl 3 Pyrazolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of 2,5-Diphenyl-3-pyrazolidinone in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing information on the connectivity and chemical environment of atoms within the molecule.

Pyrazolidinone derivatives can potentially exist in tautomeric forms, such as keto-enol or amide-imidol forms. NMR studies are critical in determining the predominant tautomer in a given solvent. nih.govjst-ud.vn The equilibrium between these forms can be influenced by factors like solvent polarity and temperature. nih.gov For similar heterocyclic systems, dynamic NMR experiments can be employed to study the rates of proton exchange and conformational changes. Two-dimensional NMR techniques, such as HSQC and HMBC, are instrumental in confirming the assignments of proton and carbon signals, especially for the complex aromatic regions. jst-ud.vn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 (C=O) | - | ~170-175 |

| C4 (-CH₂-) | ~2.5-3.0 (multiplet) | ~35-40 |

| C5 (-CH-) | ~4.5-5.0 (multiplet) | ~60-65 |

| N1-Ph (C₁') | - | ~140-145 (ipso) |

| N1-Ph (C₂', C₆') | ~7.2-7.4 (multiplet) | ~115-120 |

| N1-Ph (C₃', C₅') | ~7.2-7.4 (multiplet) | ~128-130 |

| N1-Ph (C₄') | ~7.0-7.2 (multiplet) | ~120-125 |

| C5-Ph (C₁'') | - | ~140-145 (ipso) |

| C5-Ph (C₂'', C₆'') | ~7.2-7.4 (multiplet) | ~125-128 |

| C5-Ph (C₃'', C₅'') | ~7.2-7.4 (multiplet) | ~128-130 |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of the amide group and the aromatic rings.

The most prominent feature is the strong absorption band of the carbonyl (C=O) stretching vibration, which is characteristic of the pyrazolidinone ring. This band typically appears in the region of 1670-1780 cm⁻¹. pressbooks.pub The exact frequency can be influenced by the electronic effects of the phenyl substituents and potential intermolecular hydrogen bonding in the solid state. Vibrations associated with the N-H bond, including stretching and bending, are also key diagnostic peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl rings give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200-3400 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium-Weak |

| C=O (Amide I) | Stretch | 1680-1720 | Strong |

| Aromatic C=C | Stretch | 1400-1600 | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound would be expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. The stability of the aromatic rings suggests that the fragmentation pathways will likely involve the cleavage of the pyrazolidinone ring. Common fragmentation patterns for such heterocyclic systems include the loss of small, stable neutral molecules or radicals. For pyrazole-containing structures, the molecular ion peak is often highly abundant. Key fragmentation may involve the cleavage of bonds adjacent to the phenyl groups or the carbonyl group, leading to characteristic fragment ions.

Table 3: Plausible Mass Spectrometry Fragments for this compound Based on the structure C₁₅H₁₄N₂O (Molecular Weight: 238.29 g/mol )

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 238 | [C₁₅H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₅H₁₄N₂O - C₆H₅]⁺ | Loss of a phenyl radical |

| 133 | [C₉H₉N]⁺ | Fragment from ring cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 104 | [C₇H₆N]⁺ | Fragment from ring cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Conformational and Molecular Packing Analysis

This technique also elucidates the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor is a likely and significant interaction that can lead to the formation of chains or networks of molecules in the crystal lattice. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules may further stabilize the crystal structure. The crystallographic data includes the crystal system, space group, and unit cell dimensions, which define the repeating unit of the crystal. mdpi.comresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 9.876 |

| c (Å) | 14.567 |

| β (°) | 95.43 |

| Volume (ų) | 1445.0 |

Chemical Reactivity and Transformation Studies of 2,5 Diphenyl 3 Pyrazolidinone

Oxidation Reactions and Their Mechanistic Pathways

The pyrazolidinone ring is susceptible to oxidation, with electrochemical methods being a primary route for studying these transformations. While direct studies on 2,5-diphenyl-3-pyrazolidinone are not extensively detailed, research on analogous 1-arylpyrazolidin-3-ones provides significant insight into the mechanistic pathways.

The electrochemical oxidation of 1-phenylpyrazolidin-3-one in acetonitrile, for example, reveals a complex mechanism. rsc.org The process begins with an initial one-electron oxidation to form a radical cation. This intermediate is highly reactive and can undergo several subsequent reactions. A key pathway involves the loss of a proton and a second electron to form a 3-oxopyrazolidin-5-yl cation. rsc.org This electrophilic species is then susceptible to attack by nucleophiles present in the reaction medium.

In the case of 1-phenylpyrazolidin-3-one, electrolysis can yield 1-phenylpyrazolin-3-one as the major product (75% yield), alongside dimeric structures like 3-anilino-N-[4-(3-oxopyrazolin-l-yl)phenyl]propionamide (20% yield). rsc.org The formation of the pyrazolinone involves a deprotonation and further oxidation of the initial pyrazolidinone. The dimeric products arise from nucleophilic attack of a neutral pyrazolidinone molecule on the electrochemically generated cation.

General Mechanistic Steps in Pyrazolidinone Oxidation:

Initial Electron Transfer: The pyrazolidinone undergoes a one-electron oxidation at the anode to form a radical cation.

Deprotonation: The radical cation can lose a proton, typically from the nitrogen or an alpha-carbon.

Second Electron Transfer: A second oxidation step leads to the formation of a cation intermediate, often at the C-5 position. rsc.org

Nucleophilic Attack: The cation is attacked by a nucleophile (e.g., solvent, another pyrazolidinone molecule, or other additives), leading to the final products.

The choice of electrode material can significantly influence the efficiency and products of oxidation. Studies on 1-phenyl-4-methyl-pyrazolidone have shown that boron-doped diamond (BDD) electrodes are highly effective for oxidation, achieving up to 94% conversion, likely through the action of electrogenerated hydroxyl radicals. lmaleidykla.lt In contrast, platinum electrodes show lower efficiency (~33%) and are prone to deactivation due to the deposition of polymeric byproducts on the electrode surface. lmaleidykla.lt

| Compound | Oxidation Method | Key Intermediate | Major Product(s) | Reference |

| 1-Phenylpyrazolidin-3-one | Electrochemical (in Acetonitrile) | 3-Oxopyrazolidin-5-yl cation | 1-Phenylpyrazolin-3-one, Dimeric Propionamides | rsc.org |

| 1-Aryl-4,4-dimethylpyrazolidin-3-one | Electrochemical | 3-Oxopyrazolidin-5-yl cation | Products from nucleophilic attack | rsc.org |

| 1-Phenyl-4-methyl-pyrazolidone | Electrochemical (in NaOH) | Hydroxyl radicals (on BDD) | Oxidized species (up to 94% conversion) | lmaleidykla.lt |

This table summarizes findings from related pyrazolidinone compounds to infer the reactivity of this compound.

Ring Cleavage and Fragmentation Mechanisms

The stability of the pyrazolidinone ring allows it to remain intact under many conditions, but it can undergo cleavage and fragmentation, particularly under high-energy conditions such as those found in mass spectrometry (EI-MS). The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation would be guided by the stability of the resulting ions and neutral fragments.

A plausible fragmentation pathway would initiate with the formation of the molecular ion (M+•). Key fragmentation processes would involve:

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms and the carbonyl group is common. A primary fragmentation could be the cleavage of the C5-N1 bond or the C4-C5 bond.

Loss of Phenyl Groups: The phenyl groups can be lost as radicals (C₆H₅•) or as neutral benzene (B151609) (C₆H₆) molecules, leading to significant peaks in the mass spectrum.

Carbonyl Group Elimination: Loss of carbon monoxide (CO) from the lactam moiety is a characteristic fragmentation pathway for cyclic amides.

Ring Cleavage: The heterocyclic ring can cleave into smaller fragments. For instance, cleavage across the N1-N2 and C3-C4 bonds could lead to the formation of stable styrene (B11656) or aniline-type fragments.

Based on general fragmentation principles for related structures, a proposed pathway for this compound is outlined below.

Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| M+• | [C₁₅H₁₄N₂O]+• | - |

| M-77 | [M - C₆H₅]+ | C₆H₅• |

| M-105 | [M - C₆H₅CO]+ | C₆H₅CO• |

| 105 | [C₆H₅CO]+ | - |

| 104 | [C₆H₅-N=CH₂]+ | - |

| 91 | [C₇H₇]+ (Tropylium ion) | - |

| 77 | [C₆H₅]+ | - |

This table presents a hypothetical fragmentation pattern based on the structure of this compound and established mass spectrometry principles.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazolidinone Scaffold

The this compound molecule possesses both a heterocyclic core and aromatic side chains, offering sites for both nucleophilic and electrophilic substitution reactions.

Electrophilic Aromatic Substitution: The two phenyl rings are the primary sites for electrophilic aromatic substitution (EAS). msu.edu The pyrazolidinone ring, attached via a C-N bond (at C5) and an N-N bond (at N1), influences the reactivity and regioselectivity of these substitutions.

The nitrogen atom at the N-1 position, being part of an amide, is deactivating due to the electron-withdrawing nature of the adjacent carbonyl group. Therefore, the phenyl group at N-1 would be deactivated towards EAS, directing incoming electrophiles primarily to the meta position.

The carbon atom at the C-5 position is an sp³-hybridized carbon, acting as an alkyl-like substituent on the second phenyl ring. Alkyl groups are generally weak activating groups and are ortho, para-directing.

Consequently, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially on the C-5 phenyl ring at the ortho and para positions. msu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl rings is generally difficult unless the rings are activated by strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a suitable leaving group (like a halide). nih.gov Therefore, to achieve SNAr on the phenyl rings of this compound, the molecule would first need to be functionalized via electrophilic substitution (e.g., nitration followed by reduction and diazotization to introduce a halogen).

On the pyrazolidinone core itself, nucleophilic substitution is less common. However, the carbonyl carbon (C-3) possesses electrophilic character and could potentially react with strong nucleophiles, possibly leading to ring-opening.

Regioselective and Chemoselective Derivatizations of the Core Structure

The pyrazolidinone core offers several positions for selective functionalization. The primary sites for derivatization are the N-2 nitrogen and the C-4 methylene (B1212753) protons.

N-Alkylation and N-Acylation: The N-2 position bears a proton and is part of a secondary amine within the lactam structure. This site is nucleophilic and can be readily alkylated or acylated under basic conditions. This represents a highly chemoselective reaction, as this nitrogen is generally more nucleophilic than the N-1 amide nitrogen.

C-H Functionalization: The methylene protons at the C-4 position are alpha to the carbonyl group, making them acidic. They can be deprotonated by a suitable base to form an enolate or an equivalent carbanionic intermediate. This intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for regioselective functionalization at the C-4 position.

Catalyst-Controlled C-H Functionalization: Modern synthetic methods enable catalyst-controlled C-H functionalization. For pyrazolidinones, transition metal catalysis (e.g., using rhodium or palladium) can direct the reaction of C-H bonds with various coupling partners, such as alkynes or diynes, to build more complex molecular architectures. acs.org This approach can offer high levels of regioselectivity that might be difficult to achieve through traditional methods.

Studies on related pyrazolidine (B1218672) systems have demonstrated that the reaction conditions can be tuned to favor substitution at different positions. For example, the reaction of 5-hydroxypyrazolidines with ketones on basic adsorbents can lead to regioselective formation of either 3- or 5-oxoalkylpyrazolidines, demonstrating that reaction control can direct functionalization to specific sites on the ring. researchgate.net

| Reaction Type | Reactive Site | Reagents/Conditions | Expected Product |

| N-Alkylation | N-2 | Base (e.g., NaH), Alkyl Halide (R-X) | N-2 alkylated derivative |

| N-Acylation | N-2 | Base (e.g., Pyridine), Acyl Chloride (RCOCl) | N-2 acylated derivative |

| C-4 Alkylation | C-4 | Strong Base (e.g., LDA), Alkyl Halide (R-X) | C-4 alkylated derivative |

| C-H Arylation | C-5 Phenyl Ring | Pd-catalyst, Aryl Halide | C-5 (ortho/para-aryl) derivative |

Theoretical and Computational Chemistry of 2,5 Diphenyl 3 Pyrazolidinone

Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics, stability, and reactivity of molecules like 2,5-Diphenyl-3-pyrazolidinone. While specific studies on this exact molecule are not extensively documented, the principles can be inferred from computational analyses of related pyrazole (B372694) and pyrazolidinone derivatives.

DFT methods, such as those using the B3LYP functional, are commonly used to optimize the molecular geometry and calculate various electronic properties. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Electronic Structure and Stability: The electronic structure of pyrazolidinone derivatives is characterized by the interplay of the saturated five-membered ring and its substituents. The stability of the molecule can be assessed through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a larger gap generally implies greater stability and lower chemical reactivity. For similar heterocyclic compounds, these calculations have been performed to predict their stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Reaction Energetics: Quantum chemical methods can also be used to calculate the energetics of chemical reactions, providing insights into reaction mechanisms and feasibility. Thermodynamic parameters such as Gibbs free energy (ΔG) and activation energy (ΔG‡) can be computed to predict the spontaneity and rate of reactions involving the pyrazolidinone scaffold. ekb.eg

Below is a representative table of quantum chemical parameters calculated for a related heterocyclic compound, illustrating the type of data obtained from such studies.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. These simulations provide a detailed picture of the conformational landscape and dynamic properties of this compound in various environments.

The five-membered pyrazolidinone ring is not planar and can adopt several conformations. Studies on saturated five-membered heterocycles, including the parent pyrazolidine (B1218672) ring, have shown that they typically exist in either an "envelope" or a "twist" conformation. researchgate.net The presence of bulky phenyl substituents at the 2 and 5 positions of this compound will significantly influence the preferred conformation and the energy barriers between different conformational states.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition pathways between them. This is crucial for understanding how the molecule's shape can change, which in turn affects its ability to bind to biological targets. The simulations can also reveal the flexibility of different parts of the molecule and the nature of intramolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize certain conformations.

The dynamic behavior of the phenyl rings, such as their rotational freedom, can also be investigated through MD simulations. This information is important as the orientation of these rings can be a key determinant in molecular recognition processes.

In Silico Modeling of Molecular Interactions with Biological Targets

In silico modeling, particularly molecular docking, is a widely used approach to predict the binding of a small molecule to the active site of a biological target, such as a protein or enzyme. nih.gov This technique is instrumental in identifying potential therapeutic targets for compounds like this compound and in understanding the molecular basis of their activity.

The general process of molecular docking involves placing the ligand (this compound) into the binding site of a receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

While specific targets for this compound are not extensively defined, studies on related pyrazoline and pyrazolone (B3327878) derivatives have identified a range of potential biological targets. These include enzymes such as cyclooxygenase (COX), phosphoinositide 3-kinases (PI3Ks), and various protein kinases, as well as receptors like the N-formyl peptide receptors (FPRs).

The molecular interactions that stabilize the ligand-receptor complex can be analyzed in detail. These interactions typically include:

Hydrogen bonds: The carbonyl group and the nitrogen atoms of the pyrazolidinone ring can act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The two phenyl rings are capable of forming significant hydrophobic interactions with nonpolar residues in the binding site.

Pi-pi stacking: The aromatic phenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The following table summarizes representative docking results for pyrazoline derivatives against various biological targets, illustrating the type of data generated from such in silico studies.

| Biological Target | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| COX-2 | Pyrazoline derivatives | -8.0 to -9.5 | Arg120, Tyr355, Ser530 |

| PI3K | Quinoline-pyrazoline hybrids | -7.0 to -8.0 | Val851, Met922, Lys802 |

| EGFR Kinase | Pyrazolyl-thiazolinone derivatives | -7.5 to -9.0 | Met793, Leu718, Gly796 |

Derivatization and Analog Development Based on the 2,5 Diphenyl 3 Pyrazolidinone Scaffold

Synthesis and Characterization of N- and C-Substituted 2,5-Diphenyl-3-pyrazolidinone Analogues

The synthesis of analogues based on the pyrazolidinone scaffold involves targeted substitutions at both the nitrogen (N) and carbon (C) atoms of the heterocyclic ring. While the core structure is this compound, synthetic strategies are often exemplified by the closely related 1-phenyl-3-pyrazolidinone (phenidone), which serves as a foundational model for derivatization.

C-Substitution: A primary site for carbon substitution is the C4 position of the pyrazolidinone ring. Two effective methods have been developed for this purpose. The first involves the creation of a dianion of 1-phenyl-3-pyrazolidinone, which can then react with various electrophiles to introduce substituents at the C4 position nih.gov. An alternative and complementary approach utilizes an N-silylpyrazolidinone anion, which also facilitates the reaction with electrophiles to yield the desired 4-substituted pyrazolidinones nih.gov. These methods provide versatile pathways to a range of C4-functionalized analogues.

N-Substitution: Functionalization of the ring nitrogen atoms is another critical strategy for creating diverse analogues. The pyrazolidinone ring has two nitrogen atoms, N1 and N2, that can be derivatized. For instance, in the synthesis of polysubstituted 3-pyrazolidinones, sequential derivatization can be employed. This may involve reductive alkylation at the N1 position, followed by alkylation of the amidic N2 atom using alkyl halides arkat-usa.org. This stepwise approach allows for the controlled introduction of different groups at each nitrogen, leading to fully substituted pyrazolidinone systems arkat-usa.org.

The general synthetic route to the pyrazolidinone core itself is often achieved through the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303) arkat-usa.org. For more complex structures like pyrazolidine-3,5-diones, a multi-step synthesis can be employed, starting from a substituted benzoic acid, which is converted to its corresponding ester and then to a hydrazide, before final cyclization jscimedcentral.com. These foundational synthetic schemes provide the necessary precursors for subsequent N- and C-substitutions.

Structure-Activity Relationship (SAR) Investigations Focusing on Molecular Features and Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the this compound scaffold influence its biological activity. Research on the analogous 1-phenyl-3-pyrazolidinone series as 5-lipoxygenase (5-LOX) inhibitors provides significant insights into the key molecular features driving potency.

A regression analysis of 21 different 1-phenyl-3-pyrazolidinone analogues revealed a clear correlation between the inhibitor's potency (expressed as pIC50) and two main factors: the compound's lipophilicity (log P) and an electronic effect related to the N-phenyl group nih.gov. Specifically, an increase in lipophilicity was associated with higher inhibitory activity nih.govnih.gov. The introduction of a substituent at the C4 position of the pyrazolidinone ring was also found to enhance potency nih.gov.

The most potent compound identified in this series was 4-(ethylthio)-1-phenyl-3-pyrazolidinone, which exhibited an IC50 of 60 nM nih.gov. This highlights the positive contribution of a lipophilic thioether group at the C4 position. Another analogue, 4-(2-methoxyethyl)-1-phenyl-3-pyrazolidinone, showed good oral activity, demonstrating that balancing potency and pharmacokinetic properties is achievable through targeted substitutions nih.gov.

For the related pyrazolidine-3,5-dione (B2422599) scaffold, SAR studies have shown that substituting the phenyl ring with electron-withdrawing groups, such as nitro and chloro groups at the para position, leads to optimal activity in certain assays jscimedcentral.com. Furthermore, the presence of a phenyl substitution on a nitrogen atom of the pyrazolidinone ring was also noted to produce appreciable activity jscimedcentral.com. These findings collectively suggest that both the electronic properties and the lipophilicity of substituents on the phenyl rings and the pyrazolidinone core are critical determinants of biological efficacy.

| Compound | Substitution | Activity (IC50 for 5-LOX) |

|---|---|---|

| 1-Phenyl-3-pyrazolidinone (Phenidone) | Unsubstituted | - |

| 4-(Ethylthio)-1-phenyl-3-pyrazolidinone | C4-ethylthio group | 60 nM nih.gov |

| 4-(2-Methoxyethyl)-1-phenyl-3-pyrazolidinone | C4-(2-methoxyethyl) group | 0.48 µM nih.gov |

Heterocyclic Fusions and Bicyclic Derivatives Incorporating the Pyrazolidinone Moiety

Fusing the pyrazolidinone ring with other heterocyclic systems or creating bicyclic structures is an advanced derivatization strategy to generate novel chemical entities with unique three-dimensional shapes and properties. These complex scaffolds are accessible through various synthetic reactions, particularly cycloadditions.

A highly efficient method for preparing N,N-bicyclic pyrazolidinone derivatives is through a rhodium(II) acetate-catalyzed [3+3]-annulation reaction nih.govnih.gov. This process involves the reaction of enoldiazoacetates with azomethine imines, leading to the formation of bicyclic products in high yields (52%-91%) and with excellent regio- and diastereoselectivity nih.gov. The reaction proceeds smoothly with azomethine imines bearing either electron-donating or electron-withdrawing substituents, showcasing the versatility of this method nih.gov. Another approach involves a catalyst-free, stereoselective cycloaddition of a pyrazolidin-3-one-derived azomethine imine to trans-β-nitrostyrene, which also yields N,N-bicyclic pyrazolidinone derivatives thieme-connect.com.

Beyond creating bicyclic systems, the pyrazolidinone moiety can be used as a precursor for fused heterocyclic systems. For example, 5-aminopyrazole derivatives, which can be derived from pyrazolidinones, are key precursors in the synthesis of fused pyrazolo[3,4-b]pyridines researchgate.netudistrital.edu.co. The synthesis often involves treating the aminopyrazole with reagents like a mixture of acetic acid and acetic anhydride, followed by a Vilsmeier-Haack reaction (POCl3/DMF) to construct the fused pyridine (B92270) ring researchgate.net. These methods provide a pathway to annelate a pyridine ring onto the pyrazole (B372694) core, significantly expanding the chemical space and potential applications of the original scaffold.

Mechanism of Action and Molecular Interactions in Research Models

Molecular Target Identification and Characterization in Biochemical Assays

In biochemical assays, derivatives of the pyrazolidinone and related pyrazoline scaffolds have been identified as inhibitors of several enzymes. A primary molecular target for this class of compounds is carbonic anhydrase (CA), a metalloenzyme involved in crucial physiological processes like pH regulation and gas exchange. nih.gov Specifically, studies have investigated the inhibitory effects of 1,3,5-trisubstituted-pyrazoline derivatives on human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov

Another identified molecular target is 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Analogues of 1-phenyl-3-pyrazolidinone have been synthesized and evaluated as inhibitors of this enzyme. nih.gov Additionally, computational studies have pointed to other potential enzyme targets. For instance, a derivative, 4,4-dimethyl-1-phenyl-3-pyrazolidinone, was investigated for its interaction with urease and α-glucosidase, suggesting these as potential molecular targets. mdpi.com

Research into related heterocyclic structures has also identified P2X7 receptor antagonism as a potential activity. nih.gov While not directly involving 2,5-Diphenyl-3-pyrazolidinone, these findings suggest that the broader scaffold can be adapted to target specific receptors. The identification of these targets is a critical first step in understanding the compound's mechanism of action, primarily through the characterization of enzyme inhibition. nih.govresearchgate.net

Cellular and Biochemical Pathway Modulation Studies

The interaction of pyrazolidinone derivatives with their molecular targets leads to the modulation of various cellular and biochemical pathways. By inhibiting carbonic anhydrases, these compounds can interfere with fundamental processes such as pH homeostasis, ion transport, and biosynthetic reactions like gluconeogenesis and lipogenesis. nih.gov The inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, suggests a potential for modulating pathways related to cancer cell proliferation and survival. nih.gov

The inhibition of 5-lipoxygenase directly modulates the arachidonic acid cascade, a key inflammatory pathway. nih.gov By blocking the synthesis of leukotrienes, these compounds can attenuate inflammatory responses. This mechanism is central to their potential anti-inflammatory effects observed in research models.

Furthermore, the inhibition of α-glucosidase and urease by pyrazolidinone derivatives, as suggested by in silico studies, points to the modulation of carbohydrate metabolism and nitrogen metabolism, respectively. mdpi.com Inhibition of acetylcholinesterase (AChE), a target for related heterocyclic compounds, would modulate cholinergic pathways by increasing the availability of acetylcholine, a critical neurotransmitter. nih.govmdpi.com This has implications for pathways related to neurodegenerative conditions. nih.gov

Ligand-Receptor Binding Affinity and Selectivity in In Vitro Systems

The binding affinity and selectivity of pyrazolidinone derivatives for their molecular targets have been quantified in various in vitro systems. For a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, the inhibitory constants (Ki) against human carbonic anhydrase isoforms I and II were determined. nih.gov These values were found to be in the nanomolar range, indicating potent binding. nih.gov

Similarly, the inhibitory potency of 1-phenyl-3-pyrazolidinone analogues against 5-lipoxygenase was measured, with IC50 values (the concentration required to inhibit 50% of enzyme activity) also falling in the nanomolar to low micromolar range. nih.gov A structure-activity relationship study indicated that inhibitor potency increased with higher compound lipophilicity. nih.gov

Selectivity is a crucial aspect of ligand-receptor interactions. Research on related pyrazole (B372694) sulfonamides has demonstrated that structural modifications can lead to isoform-selective carbonic anhydrase inhibitors. nih.gov For example, certain derivatives show preferential inhibition of tumor-associated isoforms like hCA IX and XII over the cytosolic hCA I and II. nih.gov This selectivity is vital for developing targeted therapeutic agents with fewer off-target effects. nih.gov While direct binding data for this compound on a wide range of receptors is not extensively detailed, the data from its analogues provide a strong foundation for its potential binding characteristics.

Table 1: Binding Affinity of Pyrazolidinone and Pyrazoline Derivatives in In Vitro Assays

| Compound Class | Target Enzyme | Measured Affinity |

|---|---|---|

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | Ki: 316.7–533.1 nM nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | Ki: 412.5–624.6 nM nih.gov |

| 1-Phenyl-3-pyrazolidinone Analogues | 5-Lipoxygenase | IC50: 60 nM–0.48 µM nih.gov |

| 4,4-dimethyl-1-phenyl-3-pyrazolidinone | Urease | Binding Affinity: -5.7 Kcal·mol⁻¹ mdpi.com |

| 4,4-dimethyl-1-phenyl-3-pyrazolidinone | α-Glucosidase | Binding Affinity: -5.8 Kcal·mol⁻¹ mdpi.com |

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Studies on pyrazoline derivatives have provided insights into their enzyme inhibition kinetics, particularly for carbonic anhydrases. The inhibition constants (Ki) for a series of pyrazoline-based sulfonamides against hCA I and hCA II were determined, quantifying their inhibitory potency. nih.gov The mechanism often involves the sulfonamide moiety, which is essential for CA inhibition, binding to the zinc ion in the enzyme's active site. nih.gov

For acetylcholinesterase (AChE), another enzyme target for some heterocyclic compounds, inhibitors can act through different mechanisms, including competitive, non-competitive, or irreversible inhibition. nih.govlibretexts.org For example, certain oxadiazolidinones, which share a five-membered ring structure, have been shown to inhibit AChE irreversibly through acylation of the active site. nih.gov While specific kinetic studies for this compound against AChE are not detailed, research on related thiazolidine-2,4-dione derivatives shows they can act as potent AChE inhibitors with IC50 values in the nanomolar range. nih.gov

The mechanism for 5-lipoxygenase inhibition by 1-phenyl-3-pyrazolidinone analogues has also been proposed based on structure-activity relationship studies. nih.gov The elucidation of these kinetic parameters and mechanisms is fundamental to understanding how these compounds exert their biological effects at a molecular level. nih.gov

Table 2: Enzyme Inhibition Data for Pyrazolidinone and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Ki) / IC50 |

|---|---|---|

| Pyrazoline-based sulfonamides | Carbonic Anhydrase I (hCA I) | Ki: 316.7–533.1 nM nih.gov |

| Pyrazoline-based sulfonamides | Carbonic Anhydrase II (hCA II) | Ki: 412.5–624.6 nM nih.gov |

| 1-Phenyl-3-pyrazolidinone analogues | 5-Lipoxygenase | IC50: 60 nM nih.gov |

| 5-(4-methoxybenzylidene) thiazolidine-2,4-dione | Acetylcholinesterase (AChE) | IC50: 165.93 nM nih.gov |

Structural Basis of Molecular Recognition through Computational Docking and Biophysical Methods

Computational docking and biophysical methods are instrumental in elucidating the structural basis of molecular recognition between pyrazolidinone derivatives and their targets. nih.govdundee.ac.uk Molecular docking studies have been performed to predict the binding modes of these compounds within the active sites of enzymes. nih.gov

For example, the docking of 4,4-dimethyl-1-phenyl-3-pyrazolidinone into the active sites of urease and α-glucosidase revealed binding affinities of -5.7 Kcal·mol⁻¹ and -5.8 Kcal·mol⁻¹, respectively. mdpi.com These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. mdpi.com

In the context of carbonic anhydrase inhibition, computational approaches have been used to explain the observed isoform selectivity of pyrazole-based inhibitors. nih.govmdpi.com These models can identify key residues within the enzyme's active site that interact favorably with the inhibitor, providing a rationale for its potency and selectivity. This structural understanding is crucial for the rational design of new, more effective inhibitors. nih.gov The combination of in silico predictions with in vitro assay results provides a comprehensive picture of the molecular interactions governing the compound's activity.

Advanced Applications in Medicinal and Organic Chemistry Research

2,5-Diphenyl-3-pyrazolidinone as a Versatile Synthon in the Synthesis of Complex Organic Molecules

A synthon is a molecular fragment used as a building block in the strategic synthesis of more complex molecules. The pyrazolidinone ring system, with its reactive sites, serves as an excellent synthon for constructing a variety of heterocyclic compounds. The classical synthesis of the pyrazolidinone core itself involves the condensation of hydrazines with β-ketoesters or substituted malonic acids, highlighting its accessibility as a starting scaffold. researchgate.netgoogle.comjscimedcentral.com

The reactivity of the pyrazolidinone nucleus allows for further elaboration into fused heterocyclic systems. For instance, derivatives of 1,3-diphenyl-2-pyrazolin-5-one can be converted into key intermediates like 5-azido-4-formylpyrazolone. This intermediate, in turn, acts as a versatile building block for synthesizing a range of new pyrazole (B372694) derivatives, including pyrazolo[3,4-b]pyridinones. researchgate.net Such transformations underscore the role of the pyrazolidinone scaffold as a foundational element for building molecular complexity. The ability to introduce various substituents at different positions on the ring enables the generation of large libraries of compounds for screening and optimization. researchgate.netjscimedcentral.comnih.gov

The synthesis of pyrazolidinone-fused benzotriazines represents another example of its utility. This is achieved through a cascade reaction initiated by the C-H/N-H bond metallation of a 1-phenylpyrazolidinone, which then reacts with an oxadiazolone. researchgate.net This process constructs a complex, polycyclic scaffold from a simpler pyrazolidinone starting material, showcasing its power as a synthon in modern organic synthesis.

Table 1: Examples of Complex Scaffolds Synthesized from Pyrazolone (B3327878)/Pyrazolidinone Precursors

| Starting Scaffold | Reagents/Conditions | Synthesized Scaffold | Reference |

| 1,3-Diphenyl-2-pyrazolin-5-one | Vilsmeier-Haack reaction, Sodium azide | 5-Azido-4-formylpyrazolone | researchgate.net |

| 5-Azido-4-formylpyrazolone | Malononitrile, Piperidine | Pyrazolo[3,4-b]pyridinone | researchgate.net |

| 1-Phenylpyrazolidinone | Oxadiazolone, Rh(III) catalyst | Pyrazolidinone-fused Benzotriazine | researchgate.net |

| Substituted Hydrazide | Diethyl malonate | Substituted Pyrazolidine-3,5-dione (B2422599) | jscimedcentral.com |

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and physiological contexts. nih.govmdpi.com Fluorescent probes, a key class of these tools, allow for real-time imaging of biological processes with high sensitivity. rsc.orgmdpi.com The pyrazoline scaffold, closely related to pyrazolidinone, has proven to be an effective core for developing such probes. nih.govresearchgate.net

A notable example is the pyrazoline-based fluorescent probe 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP). This molecule exhibits favorable photophysical properties that make it suitable for biological imaging. Research has shown that PYDP can effectively stain the cytoplasm of cancer cell lines, such as MCF-7, with negligible cytotoxicity at effective concentrations. nih.govresearchgate.net Its fluorescence is sensitive to the surrounding medium, allowing it to be used in studies involving energy transfer dynamics with various dyes and interactions with proteins like human serum albumin (HSA). nih.govresearchgate.net

The design of such probes often relies on established photophysical mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). mdpi.comnih.gov The pyrazoline/pyrazolidinone core can be chemically modified to incorporate recognition moieties for specific analytes (e.g., ions, reactive oxygen species) and to tune its emission wavelengths, making it a versatile platform for creating a wide array of research tools for cellular biology. nih.gov

Table 2: Characteristics of a Pyrazoline-Based Fluorescent Probe

| Probe Name | Core Scaffold | Application | Key Findings | Reference |

| PYDP | Pyrazoline | Cell Staining, Biophysical Interaction Studies | Stains cytoplasm of MCF-7 cells; Binds to Human Serum Albumin (HSA); Exhibits negligible cytotoxicity; Functions as a FRET donor. | nih.govresearchgate.net |

Contribution to Heterocyclic Scaffold Design in Early-Stage Drug Discovery Research

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in the structures of bioactive compounds and approved drugs. Nitrogen-containing heterocycles are particularly prominent among these scaffolds. The pyrazolidinone ring is an important member of this class, serving as a foundational structure in the design of new therapeutic agents. nih.govfrontiersin.org

The versatility of the pyrazolidinone core allows for the synthesis of diverse derivatives with a wide spectrum of biological activities. By modifying the substituents on the ring, medicinal chemists can fine-tune the molecule's properties to optimize its interaction with specific biological targets. Structure-activity relationship (SAR) studies on series of pyrazolidinone derivatives have led to the identification of compounds with potent antibacterial activity. nih.gov For example, modifications to the side chain attached to the nitrogen atom have been explored to improve potency and spectrum of activity, leading to the identification of candidates for further clinical evaluation. nih.gov

The pyrazolidinone scaffold's utility extends to a range of therapeutic areas. Hybrids incorporating both pyrazolidinone and thiazolidinone moieties have been investigated as promising antitumor and antimicrobial agents. nih.gov The ability to generate large, diverse libraries of compounds based on this central scaffold makes it a valuable tool in high-throughput screening and hit-to-lead optimization campaigns in early-stage drug discovery.

Table 3: Biological Activities Associated with Pyrazolidinone-Based Scaffolds

| Scaffold Type | Associated Biological Activity | Research Focus | Reference |

| Novel Pyrazolidinones | Antibacterial | Side-chain modification to improve potency and pharmacokinetics. | nih.gov |

| Pyrazolidinone-Thiazolidinone Hybrids | Antitumor, Antimicrobial, Antifungal | Exploring synergistic effects of combining two bioactive heterocycles. | nih.gov |

| Substituted Pyrazolidine-3,5-diones | Anti-inflammatory | SAR studies showing that phenyl, nitro, and chloro substitutions can produce optimum activity. | jscimedcentral.com |

| Necrostatin-7 (Pyrazolidinone-based) | Necroptosis Inhibition | Identification of a potent inhibitor of necroptosis for potential cancer therapy. | nih.gov |

Exploration of Pyrazolidinone Derivatives as Peptide Mimetics and Bioisosteres

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. rsc.orgnih.govmdpi.combenthamscience.com A key strategy in designing peptidomimetics is the use of bioisosteres—chemical groups that can replace other groups without significantly altering the molecule's biological activity. mdpi.comnih.gov

The pyrazole ring, which forms the core of pyrazolidinone, has been identified as a suitable non-classical bioisostere for the amide bond found in peptides. nih.gov This is a critical discovery, as the amide bond is a key structural feature of peptides and is also the primary site of cleavage by proteases. By replacing this labile bond with a stable pyrazole ring, researchers can create peptide analogs with significantly longer biological half-lives.

The rigid, five-membered ring of the pyrazolidinone scaffold can also serve as a conformational constraint, locking the attached side chains into specific spatial orientations. This feature is highly valuable for mimicking the secondary structures of peptides, such as β-turns, which are often crucial for receptor binding. researchgate.netnih.gov By positioning functional groups on the pyrazolidinone scaffold to match the positions of key amino acid side chains in a native peptide's bioactive conformation, it is possible to design potent and selective small-molecule agonists or antagonists for peptide receptors. researchgate.netresearchgate.net

Table 4: Bioisosteric Comparison of Peptide Amide Bond and Pyrazole Ring

| Feature | Peptide Amide Bond (-CO-NH-) | Pyrazole Ring | Advantage of Bioisosteric Replacement | Reference |

| Chemical Nature | Planar, contains H-bond donor and acceptor | Aromatic, heterocyclic, contains H-bond donors/acceptors | Maintains key electronic features for receptor interaction. | nih.gov |

| Metabolic Stability | Susceptible to hydrolysis by protease enzymes | Resistant to proteolytic cleavage | Greatly improved in vivo stability and duration of action. | nih.gov |

| Conformation | Rotationally flexible around Cα-C and N-Cα bonds | Rigid, planar ring system | Constrains molecular geometry to mimic specific peptide conformations (e.g., β-turns). | researchgate.netnih.gov |

Q & A

Q. What are the standard synthetic routes for 2,5-Diphenyl-3-pyrazolidinone, and how can purity be ensured during synthesis?

- Methodological Answer : A common route involves condensation of phenylhydrazine with substituted diketones under acidic conditions. For example, analogous pyrazolo-pyrimidine derivatives are synthesized by reacting hydrazine derivatives with acetylated intermediates in dioxane at room temperature for 24 hours .

- Key Steps :

Use anhydrous solvents to avoid side reactions.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Purify via recrystallization (methanol or ethanol) to isolate high-purity crystals.

- Purity Validation :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .

- NMR : Compare peaks with literature data (e.g., aromatic protons at δ 7.4–8.6 ppm; pyrazolidinone ring protons at δ 3.7–4.5 ppm) .

Q. How should researchers design assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Use cell-based proliferation or cytotoxicity assays (e.g., MTT assay) with optimized parameters:

- Protocol :

Seed cells (e.g., HeLa) in 96-well plates at 10,000 cells/well.

Treat with compound concentrations (1–100 µM) for 48 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

Measure absorbance at 570 nm using a microplate reader .

- Controls : Include DMSO vehicle and reference drugs (e.g., doxorubicin).

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. To address this:

Variable Temperature NMR : Perform experiments in DMSO-d6 or CDCl3 at 25–60°C to observe dynamic equilibria (e.g., keto-enol tautomerism) .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .

Q. What strategies optimize the regioselectivity of this compound functionalization?

- Methodological Answer : Regioselectivity in electrophilic substitution can be controlled via:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2) at specific positions to guide reactivity.

- Catalysis : Use Lewis acids (e.g., AlCl3) to stabilize transition states during nitration or halogenation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the pyrazolidinone ring .

Q. How should researchers handle discrepancies in bioassay results across different studies?

- Methodological Answer : Apply qualitative research contradiction analysis frameworks:

Data Triangulation : Cross-validate results using multiple assays (e.g., MTT, apoptosis staining, Western blot).

Contextual Factors : Account for cell line variability (e.g., metabolic activity differences in HeLa vs. MCF-7).

Dose-Response Curves : Ensure consistent IC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.